

commercial availability of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1430914

[Get Quote](#)

An In-depth Technical Guide on **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate**: Commercial Sourcing, Synthetic Utility, and Applications in Drug Discovery

Foreword: Identifying a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine core stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for developing novel therapeutics.^[1] **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** is a particularly valuable derivative of this core. The strategic placement of a bromine atom and an ethyl ester group provides orthogonal chemical handles for facile, predictable, and high-yield derivatization. This guide serves as a technical resource for researchers, offering a comprehensive overview of this reagent's commercial availability, physicochemical properties, and, most critically, its practical application in the synthesis of compound libraries for screening and lead optimization.

Commercial Availability and Procurement Strategy

Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is readily accessible from a multitude of fine chemical suppliers. For research and development purposes, factors such as batch-to-batch consistency, purity verification (typically >95%), and availability of analytical data (e.g.,

NMR, LC-MS) are paramount. For process development and scale-up, supplier reliability and scalability become the primary considerations.

Table 1: Comparative Analysis of Commercial Suppliers

Supplier	Catalog Number (Example)	Purity Specification	Typical Availability
BLDpharm	BD26230	>98%	In Stock
ChemShuttle	171055	95%	In Stock
Capot Chemical	89615	>98%	In Stock
Sigma-Aldrich	FLUH99C84C3F	95%	Varies
Combi-Blocks	QE-5107	>95%	In Stock
AstaTech	39077	>97%	In Stock
AK Scientific, Inc.	T9485	>97%	In Stock

Note: This table is a representative sample. Researchers should always verify current stock and request a certificate of analysis before purchase.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

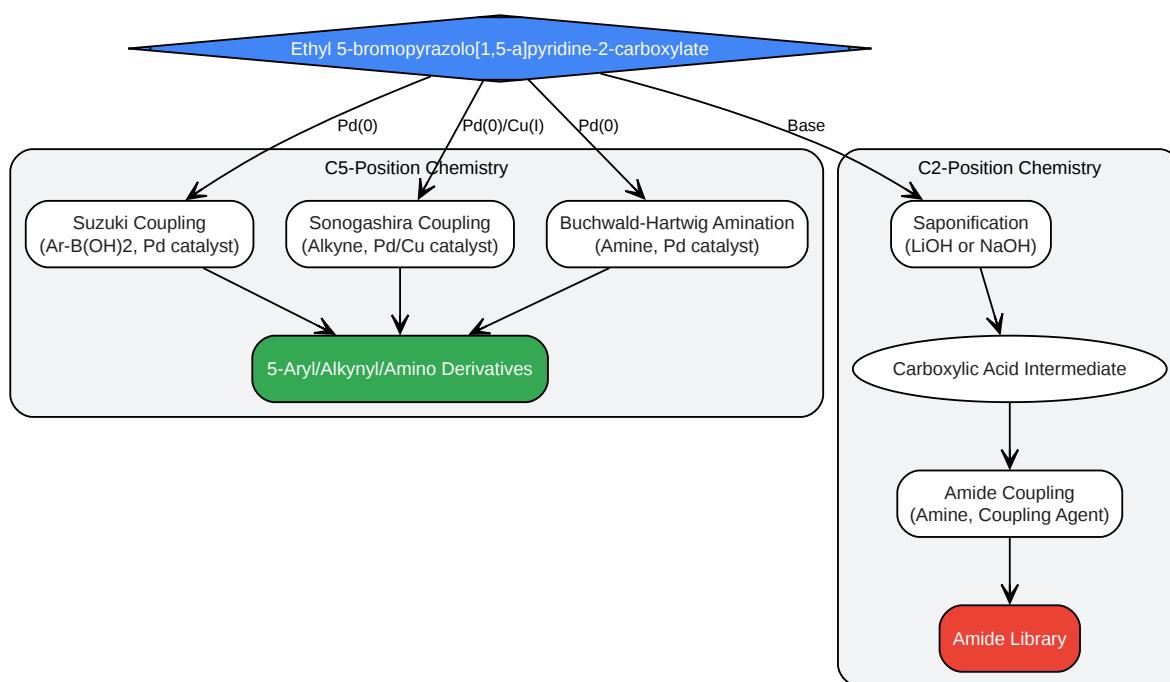
Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is critical for experimental design, reaction setup, and safety.

Table 2: Key Properties and Identifiers

Property	Value	Source
CAS Number	1363381-49-0	[6]
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	[5]
Molecular Weight	269.10 g/mol	[5]
Appearance	White to off-white solid	Supplier Data
Melting Point	110-114 °C (typical)	Supplier Data
Solubility	Soluble in DCM, EtOAc, DMSO, DMF	General Knowledge
InChI Key	LJKZKCQPVABNLG-UHFFFAOYSA-N	

Safety Profile:


According to representative Safety Data Sheets (SDS), this compound is classified as an acute toxicant if swallowed, a skin irritant, and a serious eye irritant.[7][8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** lies in its capacity for selective modification at two distinct points on the scaffold. This dual functionality is the cornerstone of its use in building combinatorial libraries.

- The Bromine Handle (C5-Position): The aryl bromide is primed for a vast array of palladium-catalyzed cross-coupling reactions. This is the primary route for introducing diversity elements that can probe the binding pockets of target proteins.
- The Ester Handle (C2-Position): The ethyl ester can be readily saponified to the corresponding carboxylic acid. This acid is a versatile intermediate for amide bond formation, a ubiquitous linkage in bioactive molecules, or can be used in other transformations.

The following workflow diagram illustrates these divergent synthetic pathways.

[Click to download full resolution via product page](#)

Caption: Divergent synthetic pathways from the core scaffold.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a standard, robust method for arylating the C5-position. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and success.

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxylate.

Materials:

- **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.5 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.03 eq)
- Sodium Carbonate (Na_2CO_3) (3.0 eq)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas supply

Experimental Procedure:

- Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask, add **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** (e.g., 269 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Na_2CO_3 (318 mg, 3.0 mmol).
 - Causality: The palladium catalyst is oxygen-sensitive. Ensuring an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon (3 cycles) is critical to prevent catalyst degradation and ensure high catalytic turnover.
- Catalyst Addition: Add $\text{Pd}(\text{dppf})\text{Cl}_2$ (22 mg, 0.03 mol%) to the flask.
 - Causality: $\text{Pd}(\text{dppf})\text{Cl}_2$ is a robust, air-stable precatalyst that is highly effective for coupling with electron-rich and electron-neutral boronic acids. The dppf ligand is bulky and electron-rich, promoting the crucial reductive elimination step of the catalytic cycle.
- Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
 - Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base (Na_2CO_3) and facilitate the transmetalation step. Degassing the solvent (by sparging with N_2/Ar for 20-30 min) is another critical step to remove dissolved oxygen.
- Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

- In-Process Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting bromide.
- Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). c. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold (a close analogue) is a cornerstone of modern kinase inhibitor design, found in multiple clinically approved drugs.^[10] Pyrazolo[1,5-a]pyridines share this potential. They function as ATP-competitive inhibitors by occupying the adenine-binding region of the kinase catalytic site. The derivatives synthesized from **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** are used to explore the structure-activity relationships (SAR) needed to achieve potency and selectivity against specific kinases, such as EGFR, B-Raf, and CDKs, which are often dysregulated in cancer.^{[11][12]}

Caption: Interaction model of the scaffold within a kinase ATP pocket.

Conclusion

Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its commercial availability, well-defined reactivity, and access to a privileged biological scaffold make it an essential building block for medicinal chemists. By leveraging robust and well-understood synthetic transformations like the Suzuki-Miyaura coupling, research teams can efficiently generate novel and diverse compound libraries, significantly increasing the probability of identifying potent and selective clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 1363381-49-0|Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Ethyl 5-broMopyrazolo[1,5-a]pyridine-2-carboxylate | 1363381-49-0 [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [commercial availability of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1430914#commercial-availability-of-ethyl-5-bromopyrazolo-1-5-a-pyridine-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com